molecular formula C14H10FNO2 B1461345 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile CAS No. 1153105-84-0

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile

Cat. No. B1461345
CAS RN: 1153105-84-0
M. Wt: 243.23 g/mol
InChI Key: NZFRIAJXZSXISB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is a chemical compound with the molecular formula C14H10FNO2 . It has a molecular weight of 243.24 . The compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is 1S/C14H10FNO2/c1-17-13-4-2-3-5-14 (13)18-12-7-6-10 (9-16)8-11 (12)15/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile has a molecular weight of 243.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Research

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is a specialized chemical compound used in various chemical research . Its unique structure and properties make it a valuable tool for scientists studying different chemical reactions and processes .

Non-Linear Optics

A study has shown that 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile exhibits promising properties in the field of non-linear optics . The first order hyperpolarizability of this compound was predicted using quantum chemistry calculations, suggesting that it could be a useful tool for future applications in non-linear optics .

Vibrational Analysis

The same study also conducted a vibrational analysis of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile . This kind of analysis can provide valuable insights into the molecular properties of the compound .

Molecular Geometry Optimization

The compound’s molecular geometry was optimized as part of the same study . Understanding the optimal molecular geometry of a compound is crucial for predicting its behavior in various contexts .

Study of Electronic Properties

The study also investigated the electronic properties of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile . This included an examination of the compound’s highest occupied molecular orbitals (HOMO) energy and lowest unoccupied molecular orbitals (LUMO) energy .

Thermodynamic Properties Analysis

The thermodynamic properties of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile were also studied using density functional theory . This kind of analysis can provide important information about the stability of the compound and its reactions under different conditions .

properties

IUPAC Name

3-fluoro-4-(2-methoxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-17-13-4-2-3-5-14(13)18-12-7-6-10(9-16)8-11(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRIAJXZSXISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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